molecular formula C15H14ClN5 B14005974 n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine CAS No. 13953-73-6

n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine

Cat. No.: B14005974
CAS No.: 13953-73-6
M. Wt: 299.76 g/mol
InChI Key: WYMIFFJCHDHZJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine typically involves the reaction of 2-amine-5-nitrobenzonitrile with guanidine carbonate and aldehydes . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline-2,4,6-trione derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n6-(2-Chlorobenzyl)quinazoline-2,4,6-triamine stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity for certain targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

13953-73-6

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]quinazoline-2,4,6-triamine

InChI

InChI=1S/C15H14ClN5/c16-12-4-2-1-3-9(12)8-19-10-5-6-13-11(7-10)14(17)21-15(18)20-13/h1-7,19H,8H2,(H4,17,18,20,21)

InChI Key

WYMIFFJCHDHZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

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